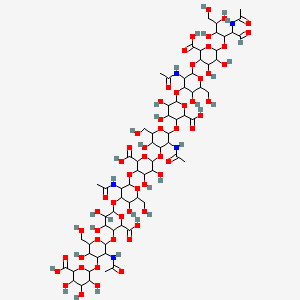

Hyaluronate decasaccharide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C70H107N5O56 |

|---|---|

Molecular Weight |

1914.6 g/mol |

IUPAC Name |

6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C70H107N5O56/c1-12(82)71-17(6-76)43(27(88)18(87)7-77)118-67-39(100)34(95)48(53(128-67)58(106)107)123-63-24(73-14(3)84)45(29(90)20(9-79)115-63)120-69-41(102)36(97)50(55(130-69)60(110)111)125-65-26(75-16(5)86)47(31(92)22(11-81)117-65)122-70-42(103)37(98)51(56(131-70)61(112)113)126-64-25(74-15(4)85)46(30(91)21(10-80)116-64)121-68-40(101)35(96)49(54(129-68)59(108)109)124-62-23(72-13(2)83)44(28(89)19(8-78)114-62)119-66-38(99)32(93)33(94)52(127-66)57(104)105/h6,17-56,62-70,77-81,87-103H,7-11H2,1-5H3,(H,71,82)(H,72,83)(H,73,84)(H,74,85)(H,75,86)(H,104,105)(H,106,107)(H,108,109)(H,110,111)(H,112,113) |

InChI Key |

MFGYLKSHPJKCDO-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(OC(C3O)CO)OC4C(C(C(OC4C(=O)O)OC5C(C(OC(C5O)CO)OC6C(C(C(OC6C(=O)O)OC7C(C(OC(C7O)CO)OC8C(C(C(OC8C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O)NC(=O)C)O)O)CO)O)OC9C(C(C(C(O9)C(=O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Enigmatic Hyaluronate Decasaccharide: A Technical Guide to Its Discovery and Isolation from Native Tissues

For Immediate Release

A comprehensive technical guide detailing the discovery, isolation, and biological significance of hyaluronate decasaccharides from native tissues has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the methodologies required to isolate and characterize these specific hyaluronan fragments, alongside a summary of their known signaling pathways.

Hyaluronan, a major component of the extracellular matrix, plays a pivotal role in numerous physiological and pathological processes. Its biological activity is intricately linked to its molecular weight, with smaller fragments, such as decasaccharides (a chain of ten sugar units), exhibiting distinct signaling properties compared to the high-molecular-weight polymer. These fragments are emerging as key regulators in cellular processes, making their isolation and study a critical area of research.

This guide offers a consolidated overview of the discovery of hyaluronate decasaccharides and presents detailed experimental protocols for their isolation from native tissues, which are rich sources of hyaluronan. Furthermore, it delves into the signaling cascades initiated by these specific oligosaccharides through their interaction with cell surface receptors, providing a foundation for future therapeutic development.

I. Discovery and Biological Significance

The discovery that fragmented hyaluronan possesses unique biological activities, distinct from its high-molecular-weight counterpart, has opened new avenues of research. Hyaluronate decasaccharides, in particular, have been shown to modulate cellular behavior by interacting with key cell surface receptors such as CD44, the Receptor for Hyaluronan-Mediated Motility (RHAMM), and Toll-like Receptor 4 (TLR4). These interactions can trigger a cascade of intracellular signaling events that influence processes like cell proliferation, migration, and inflammation. The precise signaling pathways are complex and can be cell-type specific.

II. Isolation of Hyaluronate Decasaccharides from Native Tissues: A Methodological Workflow

The isolation of hyaluronate decasaccharides from native tissues is a multi-step process that requires careful optimization at each stage to ensure the purity and integrity of the final product. The general workflow involves tissue preparation, extraction of high-molecular-weight hyaluronan, controlled enzymatic digestion, and chromatographic purification of the desired decasaccharide fraction.

Experimental Workflow for Hyaluronate Decasaccharide Isolation

Detailed Experimental Protocols

1. Tissue Preparation and Extraction of High-Molecular-Weight Hyaluronan:

-

Tissue Sources: Tissues rich in hyaluronan, such as human umbilical cord and bovine vitreous humor, are commonly used.

-

Homogenization and Defatting: The tissue is minced and homogenized. Lipids are removed by washing with solvents like acetone (B3395972) or a chloroform/methanol mixture.

-

Proteolytic Digestion: To remove proteins, the defatted tissue is subjected to enzymatic digestion using broad-spectrum proteases like papain or pronase. The digestion is typically carried out in a buffered solution at an optimal pH and temperature for the enzyme.

-

Precipitation of High-Molecular-Weight HA: After proteolysis, the high-molecular-weight hyaluronan is precipitated from the supernatant using ethanol. The precipitate is then collected by centrifugation.

2. Controlled Enzymatic Digestion to Generate Oligosaccharides:

-

Enzyme: Bovine testicular hyaluronidase is commonly used for the enzymatic digestion of high-molecular-weight hyaluronan to generate a mixture of oligosaccharides.

-

Reaction Conditions: The purified high-molecular-weight HA is dissolved in a suitable buffer (e.g., sodium acetate (B1210297) buffer with NaCl). The hyaluronidase is added, and the reaction is incubated at 37°C. The duration of the digestion is a critical parameter that influences the size distribution of the resulting oligosaccharides. Shorter incubation times generally yield larger fragments.

3. Chromatographic Purification of Hyaluronate Decasaccharides:

-

Size-Exclusion Chromatography (SEC): The digest containing a mixture of oligosaccharides is first fractionated based on size using a size-exclusion chromatography column (e.g., Bio-Gel P-6). Fractions are collected and analyzed to identify those containing oligosaccharides in the desired size range.

-

Anion-Exchange Chromatography (AEC): The fractions enriched with decasaccharides from SEC are then further purified using anion-exchange chromatography (e.g., on a DEAE-Sepharose column). A salt gradient (e.g., NaCl) is used to elute the oligosaccharides, with larger, more negatively charged molecules eluting at higher salt concentrations. Fractions are collected and analyzed for the presence of pure decasaccharides.

4. Characterization and Quantification:

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) are powerful techniques to confirm the molecular weight and purity of the isolated decasaccharides.

-

Chromatographic and Electrophoretic Methods: High-performance anion-exchange chromatography (HPAEC) and polyacrylamide gel electrophoresis (PAGE) can be used to assess the purity and size of the oligosaccharide preparations.

III. Quantitative Data on Hyaluronan and Oligosaccharide Yields

Obtaining precise quantitative data for the yield of hyaluronate decasaccharides from native tissues is challenging and depends heavily on the starting material and the efficiency of each step in the isolation process. The following tables provide a summary of reported concentrations of hyaluronan in various tissues and an example of oligosaccharide yield from enzymatic digestion.

| Native Tissue Source | Hyaluronan Concentration (mg/g wet weight) | Reference |

| Human Umbilical Cord | ~4.0 | [1] |

| Bovine Vitreous Humor | 0.1 - 0.5 | |

| Rooster Comb | ~7.5 | |

| Human Synovial Fluid | 1.5 - 3.6 | |

| Human Skin (Dermis) | 0.2 - 0.5 |

| Starting Material | Enzyme | Oligosaccharide | Yield (%) | Reference |

| 300 mg Hyaluronan | Bovine Testicular Hyaluronidase | Octasaccharide (HA8) | ~8% | [2] |

Note: The yield of decasaccharides is expected to be in a similar range, but specific data is limited in the literature.

IV. Signaling Pathways Activated by Hyaluronate Decasaccharides

Hyaluronate decasaccharides exert their biological effects by binding to specific cell surface receptors, which in turn activate intracellular signaling cascades. The three primary receptors involved are CD44, RHAMM, and TLR4.

CD44-Mediated Signaling

Binding of hyaluronate decasaccharides to CD44 can initiate the activation of several downstream signaling pathways. This includes the activation of Src family kinases and focal adhesion kinase (FAK), leading to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] This cascade can subsequently upregulate the expression of transcription factors like c-jun and c-fos, promoting cell proliferation and tube formation in endothelial cells.[3] Additionally, CD44 engagement can activate the PI3K/Akt pathway, which is crucial for cell survival, and RhoGTPases like RhoA and Rac1, which regulate the actin cytoskeleton and cell migration.

RHAMM-Mediated Signaling

References

- 1. lcms.cz [lcms.cz]

- 2. High performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for the sensitive determination of hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of Hyaluronate Decasaccharide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies employed in the structural characterization of hyaluronate decasaccharide (HA10), a ten-monosaccharide unit oligosaccharide derived from the polysaccharide hyaluronan. A thorough understanding of the structure of HA10 is critical for its development and application in various therapeutic areas, owing to the size-dependent biological activities of hyaluronan oligosaccharides. This document details the experimental protocols for the preparation and analysis of HA10 and presents key quantitative data for its structural confirmation.

Preparation of this compound by Enzymatic Digestion

This compound is typically prepared by the enzymatic digestion of high-molecular-weight hyaluronic acid (HA). Testicular hyaluronidase (B3051955) is commonly used for this purpose, as it cleaves the β(1→4) glycosidic linkages in the HA polymer, yielding a mixture of oligosaccharides. Subsequent chromatographic purification is then required to isolate the decasaccharide.

Experimental Protocol: Enzymatic Digestion of Hyaluronic Acid

This protocol outlines a general procedure for the enzymatic digestion of HA to produce a range of oligosaccharides, including the decasaccharide.

Materials:

-

High-molecular-weight hyaluronic acid (sodium salt)

-

Bovine or ovine testicular hyaluronidase (e.g., EC 3.2.1.35)

-

Digestion Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 5.3, containing 0.15 M NaCl)

-

Anion-exchange chromatography system

-

Size-exclusion chromatography system

-

Deionized water

Procedure:

-

Dissolution of HA: Dissolve a known concentration of hyaluronic acid (e.g., 1-5 mg/mL) in the digestion buffer. Stir the solution gently at 4°C until the HA is completely dissolved. This may take several hours.

-

Enzymatic Digestion: Equilibrate the HA solution to 37°C. Add testicular hyaluronidase to the solution at a specific activity (e.g., 1000 U/mL). The enzyme-to-substrate ratio and incubation time will determine the size distribution of the resulting oligosaccharides and should be optimized for the desired product. For generating a range of oligosaccharides including decasaccharides, an incubation time of 1 to 3 hours at 37°C is a common starting point.

-

Termination of Digestion: Inactivate the enzyme by heating the solution at 100°C for 10-15 minutes.

-

Purification:

-

Anion-Exchange Chromatography: The resulting digest, containing a mixture of oligosaccharides, is first fractionated by anion-exchange chromatography. A salt gradient (e.g., ammonium (B1175870) bicarbonate) is used to elute the oligosaccharides based on their increasing negative charge (and therefore size).

-

Size-Exclusion Chromatography: Fractions containing oligosaccharides in the desired size range are then pooled, lyophilized, and further purified by size-exclusion chromatography to isolate the this compound (HA10).

-

-

Desalting and Lyophilization: The purified HA10 fraction is desalted (e.g., by dialysis or using a desalting column) and then lyophilized to obtain a dry powder.

Mass Spectrometry Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and confirming its composition. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the most common ionization techniques used. Tandem mass spectrometry (MS/MS) provides further structural information through fragmentation analysis.

Quantitative Data: Mass Spectrometry of this compound

| Parameter | Value | Reference |

| Theoretical Molecular Weight (C70H107N5O56) | 1994.6 g/mol | Calculated |

| Observed [M-2H]2- ion (ESI-MS) | m/z 996.3 | [1] |

| Observed [M-3H]3- ion (ESI-MS) | m/z 663.9 | [1] |

| Observed [M-4H]4- ion (ESI-MS) | m/z 497.6 | [1] |

Note: The observed m/z values can vary slightly depending on the instrument calibration and adducts formed.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

Instrumentation:

-

A quadrupole time-of-flight (Q-TOF) or similar high-resolution mass spectrometer equipped with an electrospray ionization source.

Sample Preparation:

-

Dissolve the lyophilized this compound in a suitable solvent, typically a mixture of water and a volatile organic solvent like acetonitrile (B52724) or methanol, to a final concentration of approximately 10-50 pmol/µL.

-

The solution may be acidified slightly with a volatile acid such as formic acid to aid in protonation for positive ion mode, or made slightly basic with a volatile base like ammonium hydroxide (B78521) for negative ion mode analysis. Negative ion mode is often preferred for acidic oligosaccharides like hyaluronan.

Instrumental Settings (Negative Ion Mode):

-

Capillary Voltage: 2.5 - 3.5 kV

-

Cone Voltage: 30 - 50 V

-

Source Temperature: 80 - 120 °C

-

Desolvation Temperature: 150 - 250 °C

-

Mass Range: m/z 400 - 2500

-

Collision Energy (for MS/MS): 20 - 40 eV (optimized for the precursor ion)

Experimental Workflow: Tandem MS Fragmentation Analysis

The fragmentation of hyaluronate oligosaccharides in tandem MS primarily involves glycosidic bond cleavages (B, C, Y, and Z ions) and cross-ring cleavages (A and X ions). The resulting fragment ions provide information about the sequence of the monosaccharide units.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the detailed structural elucidation of this compound in solution. 1D (1H and 13C) and 2D (e.g., COSY, TOCSY, HSQC) NMR experiments are used to assign the chemical shifts of all protons and carbons in the molecule, providing information on the monosaccharide composition, anomeric configurations, and glycosidic linkages.

Quantitative Data: 1H and 13C NMR Chemical Shifts

The following tables provide representative 1H and 13C chemical shifts for the internal disaccharide repeating unit of a hyaluronan oligosaccharide. Terminal residue signals will differ slightly.

Table 2: 1H Chemical Shifts (ppm) in D2O

| Proton | GlcNAc Residue | GlcA Residue | Reference |

| H-1 | ~4.55 | ~4.45 | [2] |

| H-2 | ~3.75 | ~3.45 | [2] |

| H-3 | ~3.85 | ~3.65 | [2] |

| H-4 | ~3.60 | ~3.60 | [2] |

| H-5 | ~3.50 | ~3.80 | [2] |

| N-acetyl | ~2.03 | - | [2] |

Table 3: 13C Chemical Shifts (ppm) in D2O

| Carbon | GlcNAc Residue | GlcA Residue | Reference |

| C-1 | ~102.5 | ~104.5 | [3] |

| C-2 | ~56.0 | ~74.0 | [3] |

| C-3 | ~83.0 | ~75.5 | [3] |

| C-4 | ~70.0 | ~81.0 | [3] |

| C-5 | ~76.5 | ~76.0 | [3] |

| C-6 | ~61.0 | ~177.0 (COO-) | [3] |

| N-acetyl (CH3) | ~22.5 | - | [3] |

| N-acetyl (C=O) | ~175.0 | - | [3] |

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of lyophilized this compound in 0.5 mL of deuterium (B1214612) oxide (D2O, 99.9%).

-

Lyophilize the sample and redissolve in D2O two to three times to minimize the HOD signal.

-

Transfer the final solution to a 5 mm NMR tube.

Instrumental Parameters (500 MHz Spectrometer):

-

1H NMR:

-

Pulse Program: Standard 1D pulse sequence with water suppression (e.g., presaturation).

-

Number of Scans: 64-256

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

13C NMR:

-

Pulse Program: Standard 1D pulse sequence with proton decoupling.

-

Number of Scans: 2048-8192

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

-

2D NMR (COSY, TOCSY, HSQC): Standard pulse programs with appropriate parameters for spectral width, number of increments, and number of scans to achieve adequate resolution and signal-to-noise.

Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique that can be used to assess the purity of the this compound preparation and to separate oligosaccharides of different sizes.

Experimental Protocol: Capillary Electrophoresis

Instrumentation:

-

A capillary electrophoresis system with a UV or diode array detector.

Capillary and Buffer:

-

Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50-70 cm total length).

-

Running Buffer: 50 mM sodium phosphate buffer, pH 2.5 - 4.0.[4]

Procedure:

-

Capillary Conditioning: Before the first use, and daily, rinse the capillary with 1 M NaOH, followed by deionized water, and finally with the running buffer.

-

Sample Injection: Inject the sample (dissolved in water or running buffer) using pressure or voltage injection.

-

Separation: Apply a voltage of 15-25 kV.

-

Detection: Monitor the separation at a low UV wavelength (e.g., 185-200 nm).

Signaling Pathways of Hyaluronan Oligosaccharides

Hyaluronan oligosaccharides, including the decasaccharide, are known to elicit biological responses by interacting with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). This interaction can trigger various downstream signaling cascades.

Signaling through CD44

Binding of hyaluronan oligosaccharides to CD44 can initiate signaling through pathways such as the PI3K/Akt and MAPK pathways, influencing processes like cell proliferation and matrix metabolism.

Signaling through RHAMM

RHAMM-mediated signaling in response to hyaluronan oligosaccharides is particularly important in angiogenesis and cell motility.

This technical guide provides a foundational understanding of the key analytical techniques and biological signaling pathways associated with this compound. The detailed protocols and quantitative data herein serve as a valuable resource for researchers and professionals in the field of drug development and glycoscience.

References

- 1. Tandem MS can Distinguish Hyaluronic Acid from N-Acetylheparosan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMR studies of oligosaccharides derived from hyaluronate: complete assignment of 1H and 13C NMR spectra of aqueous di- and tetra-saccharides, and comparison of chemical shifts for oligosaccharides of increasing degree of polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyaluronan forms specific stable tertiary structures in aqueous solution: A 13C NMR study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-performance capillary electrophoresis of hyaluronic acid: determination of its amount and molecular mass - PubMed [pubmed.ncbi.nlm.nih.gov]

Hyaluronate Decasaccharide: An In-Depth Technical Guide to its In Vitro Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyaluronan (HA), a major glycosaminoglycan of the extracellular matrix, plays a pivotal role in a multitude of biological processes. While high-molecular-weight HA is generally associated with tissue homeostasis and integrity, its enzymatic degradation into smaller fragments, including oligosaccharides, unveils a spectrum of distinct and potent biological activities. This technical guide focuses on the in vitro biological functions of a specific HA fragment, the decasaccharide (HA10), a ten-monosaccharide unit of repeating disaccharides of D-glucuronic acid and N-acetyl-D-glucosamine. Emerging research has highlighted the significance of HA10 in critical cellular processes such as angiogenesis, inflammation, and cell motility, primarily through its interactions with cell surface receptors like CD44 and Toll-like receptor 4 (TLR4). Understanding the nuanced, size-dependent functions of HA fragments like the decasaccharide is crucial for the development of novel therapeutic strategies in areas such as regenerative medicine, oncology, and inflammatory diseases. This document provides a comprehensive overview of the in vitro biological functions of hyaluronate decasaccharide, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Biological Functions and Quantitative Data

This compound exhibits a range of biological activities in vitro, with its effects being highly context-dependent, particularly in relation to cell type and concentration. The primary functions identified in in vitro studies include the promotion of angiogenesis, modulation of the inflammatory response, and stimulation of cell proliferation and migration.

Pro-Angiogenic Effects

Hyaluronate oligosaccharides, including the decasaccharide, have been demonstrated to be potent inducers of angiogenesis.[1][2] This pro-angiogenic activity is primarily mediated through the stimulation of endothelial cell proliferation and migration. Studies have shown that hyaluronan fragments ranging from 3 to 16 disaccharides in length can stimulate endothelial cell proliferation in vitro.[2] Specifically, this compound (o-HA10) has been identified as an effective angiogenic factor, capable of promoting the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) and increasing the expression of Vascular Endothelial Growth Factor (VEGF) mRNA.[1]

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified, but effective within a range of 3-16 disaccharides | Increased cell proliferation | [1][2] |

| VEGF mRNA Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Not specified | Increased VEGF mRNA levels | [1] |

| Endothelial Cell Invasion | Bovine Microvascular Endothelial Cells | Optimal at ~0.5 - 2 µg/mL | Induction of invasion into a 3D collagen gel |

Modulation of Inflammatory Response

Low molecular weight fragments of hyaluronan, including oligosaccharides, are recognized as damage-associated molecular patterns (DAMPs) that can trigger an inflammatory response. This is primarily mediated through the activation of Toll-like receptor 4 (TLR4). The interaction of hyaluronate oligosaccharides with TLR4 on immune cells, such as dendritic cells and macrophages, initiates a signaling cascade that leads to the production of pro-inflammatory cytokines. It has been shown that small HA fragments (4-16 oligosaccharides) can stimulate the maturation of dendritic cells and the production of Tumor Necrosis Factor-alpha (TNF-α).

| Parameter | Cell Type | Hyaluronate Oligosaccharide Concentration | Observed Effect | Reference |

| Dendritic Cell Maturation | Human Monocyte-Derived Dendritic Cells | 30 µg/mL (for sHA of 4-16 oligosaccharides) | Phenotypic and functional maturation | |

| TNF-α Production | Human Monocyte-Derived Dendritic Cells | 30 µg/mL (for sHA of 4-16 oligosaccharides) | Increased TNF-α release | |

| TNF-α Production | Human Macrophages (U937 cell line) | 10 - 100 µg/mL | Significant stimulation of TNF-α production | [3] |

Cell Proliferation and Migration

This compound has been implicated in promoting the proliferation and migration of various cell types, a process often dependent on its interaction with the cell surface receptor CD44.

| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |

| CD44 Binding (IC50) | Recombinant CD44 | 32 µM | Competitive displacement of HA binding |

Signaling Pathways

The biological effects of this compound are orchestrated through the activation of specific intracellular signaling pathways upon binding to its cell surface receptors, primarily TLR4 and CD44.

TLR4-Mediated Inflammatory Signaling

The interaction of this compound with TLR4 initiates a signaling cascade characteristic of innate immune activation. This pathway involves the recruitment of adaptor proteins such as MyD88, leading to the activation of downstream kinases, including the p38 and p42/44 Mitogen-Activated Protein Kinases (MAPKs). Ultimately, this cascade results in the translocation of the transcription factor Nuclear Factor-kappa B (NF-κB) to the nucleus, where it drives the expression of pro-inflammatory genes.

CD44-Mediated Signaling in Cell Proliferation and Migration

The binding of this compound to CD44 can trigger downstream signaling pathways that regulate cell proliferation and migration. One such pathway involves the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-Activated Protein Kinase (MAPK) cascades. Activation of these pathways can lead to changes in gene expression that promote cell cycle progression and cytoskeletal rearrangements necessary for cell movement.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments to assess the biological functions of this compound.

Endothelial Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

96-well tissue culture plates

-

This compound (sterile, stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in serum-free medium.

-

After 24 hours, remove the growth medium and replace it with 100 µL of the prepared this compound dilutions. Include a negative control (medium only) and a positive control (e.g., VEGF).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the untreated control.

Endothelial Cell Migration Assay (Transwell Assay)

This assay assesses the chemotactic potential of this compound to induce endothelial cell migration.

Materials:

-

HUVECs

-

Transwell inserts (8 µm pore size) for 24-well plates

-

Endothelial cell basal medium (serum-free)

-

This compound

-

Fetal Bovine Serum (FBS) as a chemoattractant (positive control)

-

Cotton swabs

-

Crystal Violet staining solution

Procedure:

-

Starve HUVECs in serum-free medium for 4-6 hours prior to the assay.

-

Add 600 µL of endothelial cell basal medium containing various concentrations of this compound to the lower chamber of the 24-well plate. Use medium with 10% FBS as a positive control and basal medium alone as a negative control.

-

Place the Transwell inserts into the wells.

-

Resuspend the starved HUVECs in basal medium and add 1 x 10⁵ cells in 100 µL to the upper chamber of each insert.

-

Incubate the plate at 37°C and 5% CO₂ for 4-6 hours.

-

After incubation, remove the inserts and gently wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet solution for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the migrated cells in several random fields under a microscope.

Western Blot Analysis of MAPK Phosphorylation

This technique is used to detect the activation of the MAPK signaling pathway through the detection of phosphorylated forms of key proteins like p38 and p42/44 (ERK1/2).

Materials:

-

HUVECs or Macrophages

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-total-p38, anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency and then starve in serum-free medium for 12-24 hours.

-

Treat cells with this compound for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.

Conclusion

This compound is a biologically active oligosaccharide with significant in vitro functions, particularly in promoting angiogenesis and modulating inflammatory responses. Its interactions with key cell surface receptors, CD44 and TLR4, trigger downstream signaling cascades that influence cell proliferation, migration, and cytokine production. The concentration-dependent effects of HA10 underscore the importance of precise characterization of HA fragments in biological systems. The methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound in various pathological conditions. Further research focusing on dose-response relationships and the interplay between different signaling pathways will be crucial in harnessing the full potential of this versatile biomolecule.

References

- 1. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of hyaluronate and its oligosaccharides on endothelial cell proliferation and monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hyaluronic acid induces tumour necrosis factor-alpha production by human macrophages in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Hyaluronate decasaccharide mechanism of action in cell signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyaluronan (HA), a major component of the extracellular matrix, plays a pivotal role in cell signaling, with its biological activity being intrinsically linked to its molecular weight. While high-molecular-weight HA is generally associated with tissue homeostasis and integrity, its breakdown into smaller fragments, such as decasaccharides, triggers a cascade of signaling events implicated in inflammation, angiogenesis, and cancer progression. This technical guide provides an in-depth exploration of the mechanism of action of hyaluronate decasaccharide in cell signaling. It delineates the key cell surface receptors, primarily CD44 and Toll-like Receptor 4 (TLR4), and the subsequent intracellular signaling pathways they activate. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

Hyaluronan (HA) is a linear glycosaminoglycan composed of repeating disaccharide units of D-glucuronic acid and N-acetyl-D-glucosamine. Its physiological functions are highly dependent on its polymer length. Under normal physiological conditions, HA exists as a high-molecular-weight polymer (HMW-HA), contributing to the structural integrity and hydration of tissues. However, in pathological states such as inflammation and cancer, HMW-HA is often degraded into low-molecular-weight fragments (LMW-HA), including oligosaccharides like the decasaccharide (a 10-sugar unit).[1] These smaller HA fragments are not merely inert breakdown products but function as potent signaling molecules that can profoundly influence cellular behavior.

A decasaccharide is of particular interest as it represents a size that can effectively compete with polymeric HA for receptor binding and initiate signaling cascades.[2] This guide will focus on the intricate mechanisms by which this compound engages with cell surface receptors to modulate intracellular signaling pathways, thereby influencing cellular processes critical in both health and disease.

Key Cell Surface Receptors for this compound

This compound primarily exerts its effects by binding to specific cell surface receptors, which then transduce the external signal into the cell. The most well-characterized of these are CD44 and Toll-like Receptor 4 (TLR4).

CD44

CD44 is a ubiquitously expressed transmembrane glycoprotein (B1211001) that serves as the principal receptor for HA.[3] The binding of HA to CD44 is crucial for a variety of cellular processes, including cell adhesion, migration, proliferation, and survival.[3] While HMW-HA binding to CD44 often promotes cell adhesion, the interaction with smaller HA fragments, like the decasaccharide, is more likely to trigger intracellular signaling.[2]

The affinity of HA for CD44 is size-dependent. While a hexasaccharide is the minimum size required for binding, a decasaccharide or larger is necessary to effectively compete with polymeric HA.[2]

Toll-like Receptor 4 (TLR4)

TLR4, a key component of the innate immune system, is another critical receptor for LMW-HA, including oligosaccharides.[4][5] The activation of TLR4 by HA fragments is a crucial mechanism in the inflammatory response. This interaction leads to the activation of downstream signaling pathways that culminate in the production of pro-inflammatory cytokines and chemokines.[4][5] It is important to note that HA-mediated TLR4 signaling often occurs in concert with CD44, with the two receptors potentially forming a complex to initiate downstream events.

Signaling Pathways Activated by this compound

The binding of this compound to its receptors initiates a complex network of intracellular signaling pathways. These pathways ultimately dictate the cellular response, which can range from proliferation and migration to the induction of an inflammatory state.

CD44-Mediated Signaling

Upon binding of this compound, CD44 undergoes a conformational change that facilitates its interaction with various intracellular signaling molecules. This can lead to the activation of several key pathways:

-

Src Family Kinases and Focal Adhesion Kinase (FAK): One of the earliest events following CD44 engagement is the activation of Src family kinases. Activated Src can then phosphorylate and activate Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion, migration, and survival.

-

Ras/Raf/MEK/ERK Pathway: The activation of the Ras/Raf/MEK/ERK (MAPK) pathway is a common downstream consequence of CD44 signaling. This pathway plays a central role in regulating cell proliferation, differentiation, and survival.

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another crucial signaling cascade activated by CD44. This pathway is a key regulator of cell survival, growth, and metabolism. However, some studies suggest that in certain contexts, hyaluronan oligosaccharides can inhibit the PI3K/Akt pathway, leading to apoptosis.[6][7]

TLR4-Mediated Signaling

The interaction of this compound with TLR4 triggers a pro-inflammatory signaling cascade that is central to the innate immune response.

-

MyD88-Dependent Pathway: The primary signaling pathway activated by TLR4 is the MyD88-dependent pathway. Upon ligand binding, TLR4 recruits the adaptor protein MyD88, which in turn recruits IRAK kinases. This leads to the activation of TRAF6, which ultimately results in the activation of the IKK complex.

-

NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), allowing it to translocate to the nucleus.[8] In the nucleus, NF-κB promotes the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines.[9][10]

-

MAPK Activation: TLR4 signaling also leads to the activation of Mitogen-Activated Protein Kinases (MAPKs), including p38 and JNK.[9] These kinases contribute to the inflammatory response by phosphorylating and activating other transcription factors, such as AP-1.

Quantitative Data

While extensive research has elucidated the qualitative aspects of this compound signaling, precise quantitative data, particularly for the decasaccharide itself, remains somewhat limited in the literature. The following tables summarize the available quantitative information. It is important to note that some data pertains to closely related hyaluronan oligosaccharides and should be interpreted with this context in mind.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Cell Type/System | Method | Dissociation Constant (Kd) | Reference |

| Hyaluronan Octasaccharide (HA8) | CD44 | X-ray crystallography | - | 125 µM | [11] |

| This compound | CD44 | - | - | Data not available | - |

| Tetrahydroisoquinolines | CD44 | Fragment screening | - | mM range | [11] |

Table 2: Dose-Dependent Effects on Signaling Molecules and Cellular Responses

| Ligand | Cell Type | Target | Concentration | Effect | Reference |

| Small HA fragments | Murine Macrophages | NF-κB DNA binding | Not specified | Activation | [8] |

| HA oligosaccharides | Human Dendritic Cells | TNF-α production | 10 µg/mL | Significant induction | [12] |

| HA oligosaccharides | Human Dendritic Cells | TNF-α production | >20 µg/mL | Saturation of induction | [12] |

| HA oligosaccharides | Human Dendritic Cells | NF-κB activation | 30 µg/mL | Significant signal after 30 min | [4] |

| 4-mer HA | Mouse Synovial Fibroblasts | TLR-4, TLR-2, TAK-1, p38-MAPK mRNA & protein | Not specified | Upregulation | [9] |

| 6-mer HA | Human Thyrocytes | TLR-2, TLR-4, CD44 mRNA & protein | Not specified | Upregulation | [10] |

| This compound | - | Specific signaling molecules | - | Quantitative dose-response data not available | - |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed to investigate the effects of this compound on cell signaling.

CD44 siRNA Knockdown in Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol describes the silencing of CD44 expression in HUVECs using small interfering RNA (siRNA), a crucial technique to confirm the role of CD44 in mediating the effects of this compound.[13][14]

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

CD44-specific siRNA and non-targeting control siRNA

-

Lipofectamine™ RNAiMAX Transfection Reagent

-

Opti-MEM™ I Reduced Serum Medium

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

-

Reagents for Western blot or qRT-PCR analysis

Procedure:

-

Cell Seeding: The day before transfection, seed HUVECs in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

-

siRNA-Lipofectamine Complex Formation:

-

For each well, dilute 25 pmol of CD44 siRNA or control siRNA in 50 µL of Opti-MEM™ I Medium.

-

In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

-

Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume = 100 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.

-

-

Transfection:

-

Aspirate the culture medium from the HUVEC-containing wells and wash once with PBS.

-

Add 400 µL of fresh, antibiotic-free endothelial cell growth medium to each well.

-

Add the 100 µL of siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.

-

Analysis of Knockdown Efficiency: After incubation, assess the knockdown efficiency of CD44 at the protein level by Western blot or at the mRNA level by qRT-PCR.

Matrigel Tube Formation Assay

This assay is used to assess the pro- or anti-angiogenic potential of this compound by observing the formation of capillary-like structures by endothelial cells cultured on a basement membrane matrix.[15][16][17][18][19]

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

Matrigel® Basement Membrane Matrix, Growth Factor Reduced

-

96-well plate

-

Calcein AM (for visualization)

-

Fluorescence microscope

Procedure:

-

Matrigel Coating:

-

Thaw Matrigel® on ice at 4°C overnight.

-

Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

-

-

Cell Seeding:

-

Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of this compound or control vehicle.

-

Seed 1.5 x 10^4 to 2 x 10^4 cells per well onto the solidified Matrigel®.

-

-

Incubation: Incubate the plate at 37°C in a CO2 incubator for 4-18 hours.

-

Visualization and Analysis:

-

After incubation, carefully remove the medium and add Calcein AM solution (2 µg/mL) to each well. Incubate for 30 minutes at 37°C.

-

Visualize the tube formation using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Western Blot Analysis of Phosphorylated Signaling Proteins (p-Src, p-FAK, p-ERK1/2)

This protocol details the detection and quantification of the phosphorylated (activated) forms of key signaling proteins in response to this compound treatment.[20]

Materials:

-

Cell culture of interest (e.g., HUVECs)

-

This compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies (anti-p-Src, anti-p-FAK, anti-p-ERK1/2, and antibodies for total proteins)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time points.

-

Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

-

Collect lysates and clarify by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-Src) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

-

Co-Immunoprecipitation (Co-IP) of CD44 and Src

This protocol is designed to investigate the physical interaction between CD44 and the non-receptor tyrosine kinase Src following stimulation with this compound.[2][21]

Materials:

-

Cell culture of interest (e.g., endothelial cells)

-

This compound

-

Co-IP lysis buffer (non-denaturing)

-

Anti-CD44 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-Src antibody for Western blotting

-

Reagents for Western blotting

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with this compound.

-

Lyse cells with a non-denaturing Co-IP lysis buffer.

-

-

Immunoprecipitation:

-

Pre-clear the cell lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with an anti-CD44 antibody overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.

-

-

Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by Western blotting using an anti-Src antibody to detect the co-immunoprecipitated Src.

-

Conclusion

This compound acts as a potent signaling molecule, primarily through its interaction with the cell surface receptors CD44 and TLR4. The engagement of these receptors initiates a complex and context-dependent network of intracellular signaling pathways, including the Src/FAK, MAPK, and NF-κB pathways. These signaling events play a crucial role in regulating a wide range of cellular processes, from proliferation and migration to inflammation. While the qualitative aspects of these signaling cascades are well-documented, further research is needed to provide more precise quantitative data on the dose-dependent effects of this compound. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate role of this compound in cell signaling and to explore its therapeutic potential.

References

- 1. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Understanding Hyaluronan Receptor (CD44) Interaction, HA-CD44 Activated Potential Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rupress.org [rupress.org]

- 5. Oligosaccharides of Hyaluronan activate dendritic cells via toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Hyaluronan oligosaccharide treatment of chondrocytes stimulates expression of both HAS-2 and MMP-3, but by different signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-mer hyaluronan oligosaccharides stimulate inflammation response in synovial fibroblasts in part via TAK-1 and in part via p38-MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hyaluronan oligosaccharides modulate inflammatory response, NIS and thyreoglobulin expression in human thyrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]

- 14. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]

- 17. Matrigel tube formation assay [bio-protocol.org]

- 18. ibidi.com [ibidi.com]

- 19. lonza.picturepark.com [lonza.picturepark.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

The Pro-Angiogenic Role of Hyaluronate Decasaccharide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. While tightly regulated in healthy tissues, aberrant angiogenesis is a hallmark of diseases such as cancer and diabetic retinopathy. Hyaluronan (HA), a major component of the extracellular matrix, has emerged as a key regulator of angiogenesis, with its effects being strikingly dependent on its molecular weight. High-molecular-weight HA is generally considered anti-angiogenic, whereas its degradation products, particularly small oligosaccharides, have been shown to be potent inducers of angiogenesis.[1][2] This technical guide focuses on the role of a specific hyaluronan oligosaccharide, the decasaccharide (a 10-mer), in promoting angiogenesis. We will delve into the molecular mechanisms, key signaling pathways, and experimental evidence supporting its pro-angiogenic activity, providing a comprehensive resource for researchers in the field.

Quantitative Data on the Angiogenic Effects of Hyaluronan Oligosaccharides

The pro-angiogenic activity of hyaluronan oligosaccharides, including decasaccharides, has been quantified in various in vitro and in vivo models. The following tables summarize key findings on the dose-dependent effects of these molecules on endothelial cell proliferation, migration, tube formation, and overall angiogenesis.

| Cell Type | HA Oligosaccharide Size | Concentration | Effect on Proliferation | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 6-mer, 8-mer, 10-mer | 10 µg/mL | Significant increase in proliferation | [3] |

| Pig Endothelial Cells (PIEC) | 4 to 20-mer mixture | 10 µg/mL | Significant increase in proliferation compared to high molecular weight HA | [4] |

| Bovine Aortic Endothelial Cells (BAEC) | 3 to 10 disaccharides (o-HA) | 1 µg/mL | Stimulation of proliferation (inhibited by anti-CD44 antibody) | [5] |

| Cell Type | HA Oligosaccharide Size | Concentration | Effect on Migration | Assay | Reference |

| Rat Dermal Fibroblasts | 6-mer, 8-mer | 10 µg/mL | Significant stimulation of migration | Scratch Wound Assay | [6] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Mixture of 2 to 10 disaccharides | 10 µg/mL | Nearly complete wound closure at 40 hours | Scratch Wound Assay | [7] |

| Cell Type | HA Oligosaccharide Size | Concentration | Effect on Tube Formation | Reference |

| Bovine Microvascular Endothelial Cells | Oligosaccharides (OHA) | 0.5 - 2 µg/mL | Optimal induction of capillary-like tube formation in collagen gel | [8] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | 10-mer (o-HA10) | Not specified | Induced angiogenesis in CAM assay | [3] |

| Brain Capillary Endothelial Cells | Oligosaccharides | Not specified | Formation of tubes in a collagen gel | [9] |

| Model | HA Oligosaccharide Size | Concentration | Effect on Angiogenesis | Reference |

| Chick Chorioallantoic Membrane (CAM) | 6-mer, 8-mer, 10-mer | Not specified | Induced neovascularization | [3] |

| Chick Chorioallantoic Membrane (CAM) | 3 to 16 disaccharides | Not specified | Stimulated angiogenesis | [7] |

Signaling Pathways in Hyaluronate Decasaccharide-Induced Angiogenesis

This compound and other small HA oligosaccharides initiate a cascade of intracellular signaling events upon binding to their primary receptors on endothelial cells, CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM).[10] These signaling pathways converge to promote endothelial cell proliferation, migration, and tube formation.

CD44-Mediated Signaling

Binding of hyaluronan oligosaccharides to CD44 triggers the activation of several downstream signaling pathways. This includes the activation of protein tyrosine kinases, leading to the phosphorylation of multiple cellular proteins.[5] Key pathways activated via CD44 include the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation, and the activation of Protein Kinase C (PKC), which plays a role in both proliferation and migration.[5][11] Furthermore, CD44 engagement can lead to the upregulation of immediate-early genes such as c-fos and c-jun, which are critical for cell cycle progression.[12]

References

- 1. QUANTIFICATION OF ANGIOGENESIS IN THE CHICKEN CHORIOALLANTOIC MEMBRANE (CAM) | Image Analysis and Stereology [ias-iss.org]

- 2. Hyaluronan and Its Receptors as Regulatory Molecules of the Endothelial Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of angiogenic activities of hyaluronan oligosaccharides of defined minimum size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation and characterization of hyaluronan oligosaccharides for angiogenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of hyaluronate and its oligosaccharides on endothelial cell proliferation and monolayer integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oligosaccharides of hyaluronan induce angiogenesis through distinct CD44 and RHAMM-mediated signalling pathways involving Cdc2 and gamma-adducin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hyaluronan oligosaccharides induce tube formation of a brain endothelial cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Early-response gene signalling is induced by angiogenic oligosaccharides of hyaluronan in endothelial cells. Inhibition by non-angiogenic, high-molecular-weight hyaluronan - PubMed [pubmed.ncbi.nlm.nih.gov]

Hyaluronate Decasaccharide and its Interaction with Cell Surface Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the interaction between hyaluronate decasaccharide and its primary cell surface receptors, CD44 and Toll-like receptor 4 (TLR4). This document outlines the quantitative binding data available, detailed experimental protocols for studying these interactions, and visual representations of the associated signaling pathways.

Introduction

Hyaluronan (HA), a major glycosaminoglycan component of the extracellular matrix, plays a crucial role in various physiological and pathological processes. The biological functions of HA are largely dependent on its molecular weight. While high-molecular-weight HA is generally associated with tissue homeostasis and anti-inflammatory responses, its breakdown into smaller fragments, such as oligosaccharides, can trigger distinct cellular signaling events. This guide focuses specifically on this compound, a ten-sugar unit of HA, and its engagement with the cell surface receptors CD44 and TLR4, which are pivotal in mediating cellular responses in inflammation, immunity, and cancer.

Quantitative Data on this compound-Receptor Interactions

| Ligand | Receptor/Domain | Method | Affinity Metric | Value | Reference |

| Hyaluronan Octasaccharide | CD44 Hyaluronan Binding Domain (HABD) | X-ray Crystallography | Dissociation Constant (Kd) | 125 µM | [1] |

| Hyaluronan Octasaccharide | CD44 HABD/IgGFc Chimera | Competitive ELISA | IC50 | 168 µM | [1] |

| HA-FITC | CD44 | Fluorescence Polarization | Dissociation Constant (Kd) | 21 µM | [2] |

Note: The available data is for hyaluronan octasaccharides or fluorescently labeled HA, which may differ from the binding affinity of a native this compound.

Signaling Pathways Activated by this compound

The interaction of this compound with CD44 and TLR4 initiates distinct downstream signaling cascades that regulate a variety of cellular functions.

CD44-Mediated Signaling

Binding of hyaluronan to CD44 can lead to the activation of RhoGTPases, such as RhoA and Rac1, which are key regulators of the actin cytoskeleton and are involved in cell migration, adhesion, and proliferation. This activation can subsequently influence downstream effector pathways, including the PI3K/Akt and MAPK signaling cascades.

Caption: CD44 signaling pathway initiated by this compound.

TLR4-Mediated Signaling

Low molecular weight hyaluronan, including oligosaccharides, can act as an endogenous ligand for Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[3][4] This interaction often occurs in a complex with CD44 and leads to the activation of downstream signaling pathways, including the MyD88-dependent pathway, resulting in the activation of MAP kinases (p38, JNK) and the transcription factor NF-κB.[4][5] This signaling cascade culminates in the production of pro-inflammatory cytokines.[4]

Caption: TLR4 signaling cascade triggered by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the interaction of this compound with cell surface receptors and the subsequent signaling events.

Co-Immunoprecipitation to Detect Hyaluronan-CD44 Interaction

This protocol details the co-immunoprecipitation of CD44 to identify its interaction with hyaluronan.

Caption: Workflow for Co-Immunoprecipitation of CD44.

Materials:

-

Cells expressing CD44

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-CD44 antibody

-

Control IgG antibody

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

Biotinylated hyaluronan-binding protein (for Western blot detection)

-

Streptavidin-HRP conjugate

-

ECL substrate

Procedure:

-

Cell Culture and Treatment: Culture CD44-expressing cells to 70-80% confluency. Treat cells with this compound at the desired concentration and for the appropriate time. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.

-

Pre-clearing: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CD44 antibody or a control IgG overnight at 4°C. Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by adding elution buffer and heating.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a biotinylated hyaluronan-binding protein followed by streptavidin-HRP to detect co-immunoprecipitated hyaluronan.

Western Blot for Phosphorylation of p38 MAPK and NF-κB Activation

This protocol describes the detection of phosphorylated p38 MAPK and the activation of NF-κB (by assessing IκBα degradation) via Western blotting following stimulation with this compound.

References

- 1. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of structurally modifying hyaluronic acid on CD44 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oligosaccharides of Hyaluronan Activate Dendritic Cells via Toll-like Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oligosaccharides of Hyaluronan activate dendritic cells via toll-like receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and activation of TLR4-mediated signalling pathways by alginate-derived guluronate oligosaccharide in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Affinity: A Technical Guide to the Interaction of Hyaluronate Decasaccharide with CD44

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity between hyaluronate (HA) decasaccharide and its primary cell surface receptor, CD44. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, details common experimental methodologies, and illustrates the critical signaling pathways governed by this interaction.

Executive Summary

The interaction between hyaluronan and the CD44 receptor is a pivotal biological process implicated in cell adhesion, migration, proliferation, and signaling. The size of the hyaluronan polymer plays a crucial role in modulating these functions, with smaller oligosaccharides, such as the decasaccharide (HA-10), emerging as important subjects of study. Understanding the specific binding affinity of HA-10 to CD44 is critical for the development of targeted therapeutics in areas such as oncology and inflammatory diseases. This guide summarizes the current knowledge on this specific molecular interaction.

Quantitative Binding Affinity Data

The binding affinity of hyaluronan oligosaccharides to CD44 has been quantified using various biophysical techniques. The following table summarizes the key dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) reported in the literature for hyaluronate decasaccharide and related smaller oligosaccharides.

| Oligosaccharide | Technique | Parameter | Value (µM) | Reference |

| Decasaccharide (HA-10) | Surface Plasmon Resonance (SPR) | IC50 | 32 | [1] |

| Decasaccharide (HA-10) | Not Specified | IC50 | 48 | [1] |

| Octasaccharide (HA-8) | Not Specified | Kd | 125 | [2] |

| Octasaccharide (HA-8) | Competitive ELISA | IC50 | 168 | [3] |

| Hexasaccharide (HA-6) | Competitive ELISA | IC50 | 213 | [3] |

Note: The affinity of a single CD44-HA binding domain for HA is considered to be relatively low.[4]

Experimental Protocols

Detailed methodologies are essential for the accurate determination of binding affinities. Below are protocols for key experiments commonly employed to study the hyaluronate-CD44 interaction.

Competitive Cell-Based Binding Assay using Flow Cytometry

This assay measures the ability of a ligand, such as this compound, to compete with a fluorescently labeled hyaluronan probe for binding to CD44 expressed on the surface of cells.

a. Cell Preparation:

-

Culture CD44-positive cells (e.g., MDA-MB-231, PC-3, RKO) to optimal confluency.[5]

-

Harvest cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.

-

Wash the cells with an appropriate buffer (e.g., PBS with 1% BSA).

-

Resuspend the cells to a final concentration of 1 x 10^6 cells/mL.

b. Competition Assay:

-

In a series of microcentrifuge tubes, pre-incubate the cell suspension with varying concentrations of unlabeled this compound for 1 hour at 4°C to allow for binding to the CD44 receptor.[5]

-

Add a constant, predetermined concentration of fluorescein-labeled high molecular weight hyaluronan (HA-FITC) to each tube and incubate for another hour at 4°C.[5]

-

Include positive controls (cells with HA-FITC only) and negative controls (cells with unlabeled HA).[5]

c. Flow Cytometry Analysis:

-

Wash the cells twice with cold PBS to remove unbound ligands.

-

Resuspend the cells in FACS buffer.

-

Analyze the fluorescence intensity of the cell population using a flow cytometer, acquiring data for at least 10,000 events.[5]

-

The decrease in fluorescence intensity in the presence of the decasaccharide indicates competitive binding.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the competitor concentration and fitting the data to a single-site binding model.[5]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time biomolecular interactions.

a. Chip Preparation:

-

Immobilize a recombinant CD44 protein onto a sensor chip surface using standard amine coupling chemistry.

b. Binding Analysis:

-

Inject a series of concentrations of this compound in a suitable running buffer over the sensor chip surface.

-

Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte, in real-time to obtain sensorgrams.

-

Regenerate the sensor surface between injections using a low pH buffer to remove the bound decasaccharide.

c. Data Analysis:

-

Fit the obtained sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters of the interaction.

a. Sample Preparation:

-

Prepare a solution of recombinant CD44 protein in the sample cell.

-

Prepare a solution of this compound at a higher concentration in the injection syringe, using the same buffer to minimize heat of dilution effects.

b. Titration:

-

Inject small aliquots of the decasaccharide solution into the CD44 solution at a constant temperature.

-

Measure the heat change after each injection.

c. Data Analysis:

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the isotherm to a binding model to determine the stoichiometry (n), binding constant (Ka, from which Kd can be calculated), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the workflow for a competitive cell-based binding assay.

Caption: Workflow for a Competitive Cell-Based Binding Assay.

Signaling Pathways

The binding of hyaluronan to CD44 initiates a cascade of intracellular signaling events that regulate various cellular functions. The diagram below outlines some of the key pathways involved.

Caption: Key Signaling Pathways Activated by Hyaluronan-CD44 Interaction.

Conclusion

The binding of this compound to CD44 is a measurable interaction with significant biological implications. The data and protocols presented in this guide offer a foundational understanding for researchers investigating the roles of specific hyaluronan oligosaccharides in health and disease. Further research to expand the quantitative binding data for decasaccharides across various platforms will be invaluable for the continued development of CD44-targeted therapies.

References

- 1. Combinatorial synthesis of a hyaluronan based polysaccharide library for enhanced CD44 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and syntheses of hyaluronan oligosaccharide conjugates as inhibitors of CD44-Hyaluronan binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. The High and Low Molecular Weight Forms of Hyaluronan Have Distinct Effects on CD44 Clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of structurally modifying hyaluronic acid on CD44 interaction - PMC [pmc.ncbi.nlm.nih.gov]

Early Immunological Insights: A Technical Guide to Hyaluronate Decasaccharide's Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on the immunological properties of hyaluronate decasaccharide (HA10), a ten-sugar oligosaccharide derived from the ubiquitous extracellular matrix component, hyaluronan. Early investigations have revealed that small hyaluronan fragments, including decasaccharides, are not merely structural components but potent signaling molecules that can modulate the innate immune response. This document provides a comprehensive overview of the key signaling pathways, quantitative data from seminal studies, and detailed experimental protocols to facilitate further research in this promising area of immunology and drug development.

Core Immunological Activity: Pro-inflammatory Signaling

Early research indicates that while high-molecular-weight hyaluronan is generally immunologically inert, its breakdown products, particularly small oligosaccharides like the decasaccharide, can act as endogenous danger signals, activating key immune cells such as dendritic cells (DCs) and macrophages.[1] This activation is primarily mediated through the Toll-like receptor 4 (TLR4), a pattern recognition receptor central to the innate immune system.[1]

Key Signaling Pathway: TLR4-Mediated Activation

The binding of this compound and other small HA fragments to TLR4 initiates a downstream signaling cascade that culminates in the production of pro-inflammatory cytokines and the maturation of immune cells.[1] This pathway is crucial for initiating an immune response. The key steps are outlined below:

-

TLR4 Activation: Small hyaluronan fragments bind to the TLR4 receptor complex on the surface of immune cells like dendritic cells and macrophages.

-

MyD88 Recruitment: Upon activation, TLR4 recruits the adaptor protein MyD88.

-

IRAK Phosphorylation: MyD88, in turn, recruits and phosphorylates members of the IL-1 receptor-associated kinase (IRAK) family.

-

TRAF6 Activation: Activated IRAK associates with TNF receptor-associated factor 6 (TRAF6), leading to its activation.

-

MAPK and IKK Activation: TRAF6 activates downstream kinase cascades, including the mitogen-activated protein kinase (MAPK) pathway (specifically p38 and p42/44) and the IκB kinase (IKK) complex.

-

NF-κB Translocation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation and the release of the transcription factor NF-κB. NF-κB then translocates to the nucleus.[2][3]

-

Gene Transcription: In the nucleus, NF-κB induces the transcription of genes encoding pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as cell surface molecules essential for immune cell maturation.

The following diagram illustrates this signaling cascade:

Role of CD44

In addition to TLR4, the cell surface receptor CD44 is a well-known receptor for hyaluronan. While the pro-inflammatory signaling of small HA fragments is primarily attributed to TLR4, CD44 is understood to play a role in binding hyaluronan and may act as a co-receptor, potentially facilitating the interaction with TLR4.

Quantitative Data from Early Research

The following tables summarize key quantitative findings from early studies on the immunological effects of small hyaluronan fragments, including decasaccharides.

Table 1: Binding Affinity of this compound to CD44

| Ligand | IC50 (µM) | Method | Source |

| This compound (HA10) | 32 | Competitive Binding Assay | [1] |

Table 2: Pro-inflammatory Cytokine Production Induced by Small Hyaluronan Fragments (4-16 mers)

| Treatment | Concentration (µg/mL) | TNF-α Production (ng/mL) | Cell Type | Source |

| Untreated Control | - | < 0.1 | Human Monocyte-derived DCs | [1] |

| sHA (4-16 mers) | 10 | ~1.5 | Human Monocyte-derived DCs | [1] |

| sHA (4-16 mers) | 20 | ~2.5 | Human Monocyte-derived DCs | [1] |

| sHA (4-16 mers) | 30 | ~2.5 (saturation) | Human Monocyte-derived DCs | [1] |

| LPS (positive control) | 0.1 | ~3.0 | Human Monocyte-derived DCs | [1] |

Table 3: Upregulation of Dendritic Cell Maturation Markers by Small Hyaluronan Fragments (4-16 mers)

| Treatment | Marker | Expression Change | Cell Type | Source |

| sHA (4-16 mers) (20 µg/mL) | CD86 (B7-2) | Marked Upregulation | Murine Bone Marrow-derived DCs | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections provide outlines for key experiments cited in early research.

Preparation of Hyaluronan Oligosaccharides

This protocol describes the generation of small hyaluronan fragments, including decasaccharides, through enzymatic digestion.

Protocol:

-

Dissolve HMW-HA: Dissolve high-molecular-weight hyaluronan in an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Enzymatic Digestion: Add a specified amount of hyaluronidase (B3051955) (e.g., from bovine testes) to the HMW-HA solution. The enzyme-to-substrate ratio and incubation time will determine the size of the resulting fragments. For decasaccharides, a partial digestion is typically performed.

-

Inactivate Enzyme: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes).

-

Size-Exclusion Chromatography: Separate the resulting oligosaccharides based on size using a size-exclusion chromatography column (e.g., Sephadex G-50).

-

Fraction Collection: Collect fractions as they elute from the column.

-

Analysis: Analyze the fractions to identify those containing the decasaccharide. This can be done using techniques such as mass spectrometry or polyacrylamide gel electrophoresis (PAGE).

-

Pooling and Lyophilization: Pool the fractions containing the purified decasaccharide and lyophilize to obtain a dry powder.

Western Blot for p38 MAPK Phosphorylation

This protocol details the detection of phosphorylated p38 MAPK, a key indicator of the activation of this signaling pathway.

Protocol:

-

Cell Culture and Treatment: Culture immune cells (e.g., dendritic cells or macrophages) and treat with this compound at various concentrations and for different time points. Include appropriate positive (e.g., LPS) and negative controls.

-